molecular formula C9H6BrNO B180085 5-Bromoquinolin-6-ol CAS No. 115581-09-4

5-Bromoquinolin-6-ol

Cat. No. B180085
M. Wt: 224.05 g/mol
InChI Key: HQEFDTSINGDBKQ-UHFFFAOYSA-N
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Description

5-Bromoquinolin-6-ol is a chemical compound with the CAS Number: 115581-09-4 . It has a molecular weight of 224.06 and its IUPAC name is 5-bromo-6-quinolinol . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 5-Bromoquinolin-6-ol is 1S/C9H6BrNO/c10-9-6-2-1-5-11-7 (6)3-4-8 (9)12/h1-5,12H . This indicates that the compound has a molecular formula of C9H6BrNO .


Physical And Chemical Properties Analysis

5-Bromoquinolin-6-ol is a solid at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

5-Bromoquinolin-6-ol is a chemical compound with the molecular formula C9H6BrNO . It’s a solid substance with a molecular weight of 224.06 . It’s typically stored in a dry room at normal temperature .

Quinoline, which 5-Bromoquinolin-6-ol is a derivative of, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications .

For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

Safety And Hazards

The compound is classified under GHS07 and has a signal word of warning . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

5-bromoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEFDTSINGDBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361250
Record name 5-bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinolin-6-ol

CAS RN

115581-09-4
Record name 5-bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Zuo, H Wang, L Fan, J Liu, Y Wang… - Angewandte …, 2017 - Wiley Online Library
… It is noteworthy that heterocyclic 5-bromoquinolin-6-ol (2 q) behaved quite well in the dearomatizing [2+2+1] spiroannulation with 1 a and 3 a, leading to the anticipated compound 4 p′ …
Number of citations: 92 onlinelibrary.wiley.com
B Tan, L Bai, P Ding, J Liu, Y Wang… - Angewandte …, 2019 - Wiley Online Library
… Notably, heterocyclic 5-bromoquinolin-6-ol (2 k) was also tolerated, providing the desired product 3 j′ in 72 % yield. In particular, it is remarkable that 4-bromonaphthalen-1-ol (2 l) …
Number of citations: 74 onlinelibrary.wiley.com
B Tan, L Liu, H Zheng, T Cheng, D Zhu, X Yang… - Chemical …, 2020 - pubs.rsc.org
… Afterwards, 5-bromoquinolin-6-ol or simple and useful bromophenols, such as 2-bromo-4-(tert-butyl)phenol or 2-bromo-4-methoxyphenol, which possess much higher energy barriers …
Number of citations: 26 pubs.rsc.org
M Patel, B Desai, A Ramani, BZ Dholakiya… - …, 2021 - Wiley Online Library
… Importantly, this reaction was also found to be efficient with heterocyclic substrate such as 5-bromoquinolin-6-ol. In this protocol, no product formation was observed when ortho-…
M Qi, M Li, L Bai, J Liu, X Luan - The Journal of Organic Chemistry, 2023 - ACS Publications
… Moreover, the heterocyclic 5-bromoquinolin-6-ol behaved quite well for this [4 + 1] spiroannulation, leading to the anticipated compound 3n′ in 81% yield and 8:1 dr. Gratifyingly, p-…
Number of citations: 4 pubs.acs.org

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